4-Chloro-2-(4-morpholinyl)phenylamine
Description
4-Chloro-2-(4-morpholinyl)phenylamine is an aromatic amine derivative characterized by a chlorophenyl backbone substituted with a morpholine group at the ortho position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) imparts unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67g/mol |
IUPAC Name |
4-chloro-2-morpholin-4-ylaniline |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |
InChI Key |
QGONKIQYZUZDII-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Morpholine Moieties
4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine
- Structure : Pyrimidine ring substituted with a 4-chlorophenyl group and a morpholine moiety.
- Key Differences : The pyrimidine core introduces a planar heterocyclic system, contrasting with the benzene ring in the target compound. The morpholine group is at the 6-position of the pyrimidine, altering electronic distribution.
- Reported in synthesis studies for kinase inhibitors, suggesting bioactivity relevance .
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine
- Structure : Morpholine with a methyl substituent attached to a methanamine group linked to a 4-chlorophenyl ring.
- Key Differences : The morpholine is part of a branched structure rather than directly bonded to the phenylamine. The methyl group increases lipophilicity (log P estimated at ~2.5) compared to unsubstituted morpholine derivatives.
- Applications : Used in exploratory drug discovery for its balanced solubility and membrane permeability .
4-Chloro-2-(morpholin-4-ylmethyl)phenol
- Structure: Phenol derivative with a morpholinylmethyl group at the ortho position.
- Key Differences: The hydroxyl group introduces acidity (pKa ~10), enabling ionization at physiological pH, unlike the non-ionizable amine in the target compound.
- Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .
Chlorinated Aniline Derivatives
4-Chloro-ortho-toluidine (4-Chloro-2-methylaniline)
- Structure : Chloroaniline with a methyl substituent at the ortho position.
- Key Differences : The methyl group enhances steric hindrance and lipophilicity (log P ~2.8) compared to morpholine-substituted analogues.
4-Chlorodiphenylamine
Carbamate and Urea Derivatives
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | log P (Estimated) |
|---|---|---|---|---|
| 4-Chloro-2-(4-morpholinyl)phenylamine | C₁₀H₁₃ClN₂O | 212.68 | Morpholine, Chlorine | ~1.8* |
| 4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine | C₁₄H₁₅ClN₄O | 290.75 | Pyrimidine, Morpholine | ~2.3 |
| 4-Chloro-ortho-toluidine | C₇H₈ClN | 141.60 | Methyl, Chlorine | 2.8 |
| 4-Chlorodiphenylamine | C₁₂H₁₀ClN | 203.67 | Biphenyl, Chlorine | 3.1 |
Discussion of Key Trends
- Morpholine vs. Methyl Groups : Morpholine substitution generally reduces lipophilicity (log P ~1.8–2.3) compared to methylated analogues (log P ~2.8), enhancing aqueous solubility. The morpholine’s electron-donating nitrogen also modulates electronic properties, affecting receptor binding .
- Chlorine Positioning : Para-chlorine in diphenylamine derivatives enhances conjugation for optoelectronics, whereas ortho-chlorine in toluidine derivatives increases steric effects .
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